![molecular formula C15H13N5O2 B1680855 Hymenialdisine Analogue 1 CAS No. 724708-21-8](/img/structure/B1680855.png)
Hymenialdisine Analogue 1
Overview
Description
Hymenialdisine Analogue 1 is an indole derivative of Hymenialdisine . It is a potent inhibitor of a variety of kinases, including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at the micromolar .
Synthesis Analysis
The synthesis of Hymenialdisine Analogue 1 analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . The synthesis of these analogs has led to molecules with antiproliferative activities 30-fold higher than Hymenialdisine .Molecular Structure Analysis
Hymenialdisine Analogue 1 is constructed from a brominated pyrrolo [2,3-c]azepine skeleton and a 5-membered glycocyamidine ring system . Its molecular formula is C15H13N5O2 .Chemical Reactions Analysis
Hymenialdisine Analogue 1 has been found to have antiproliferative effects . It was reported that the oximes, oxime ethers, and hydrazones groups in aldisine can provide numerous hydrogen bond donor and acceptor moieties .Physical And Chemical Properties Analysis
The molecular formula of Hymenialdisine Analogue 1 is C15H13N5O2 . Its molecular weight is 295.30 .Scientific Research Applications
Comprehensive Analysis of Chk2 Inhibitor (Hymenialdisine Analogue 1) Applications
Chk2 Inhibitor, also known as Hymenialdisine Analogue 1, is a potent inhibitor of a variety of kinases and has several applications in scientific research. Below is a detailed analysis of six unique applications of this compound:
Cancer Research: Hymenialdisine Analogue 1 exhibits very potent inhibition of Chk2 activity in the low nanomolar range, with an IC50 value of 8nM . This makes it a valuable tool in cancer research, where Chk2 plays a crucial role in DNA damage response and cell cycle regulation. By inhibiting Chk2, researchers can study the pathways involved in tumor suppression and the potential for targeted cancer therapies.
Neuroprotection Studies: Inhibition of Chk2 has been shown to promote neuroprotection, axon regeneration, and functional recovery after central nervous system injury . This compound can be used to explore therapeutic strategies for conditions such as neurodegeneration, neurotrauma, and stroke, where DNA damage and repair are critical factors.
Cell Cycle Checkpoint Research: Hymenialdisine Analogue 1 inhibits the G2 cell cycle checkpoint at micromolar concentrations . This application is significant for understanding the mechanisms that control cell cycle progression and the implications for diseases characterized by uncontrolled cell division.
Kinase Inhibition Profiling: As a kinase inhibitor, Hymenialdisine Analogue 1 targets multiple kinases including MEK-1, GSK-3B, and CKI . It serves as a tool for profiling the inhibition spectrum of these kinases, aiding in the discovery of new drug targets and the development of kinase-specific inhibitors.
DNA Damage Response (DDR) Mechanism Exploration: The compound’s ability to inhibit Chk2, which is a master regulator of DDR, allows researchers to dissect the complex signaling pathways involved in DNA repair and apoptosis . This is particularly useful in studying the cellular responses to genotoxic stress and the maintenance of genomic stability.
Pharmacological Studies: Given its potent inhibitory action and increased selectivity for checkpoint kinases over natural Hymenialdisine, Hymenialdisine Analogue 1 is an excellent candidate for pharmacological studies . Researchers can investigate its pharmacodynamics, pharmacokinetics, and therapeutic potential, especially in the context of combination therapies for cancer treatment.
Mechanism of Action
Target of Action
The primary targets of the Chk2 Inhibitor, also known as Hymenialdisine Analogue 1, are the Checkpoint kinases 1 and 2 (CHK1 and CHK2) . These kinases are important multifunctional proteins of the kinase family, playing a crucial role in regulating DNA replication and DNA damage response . Hymenialdisine Analogue 1 is also a potent inhibitor of a variety of kinases including MEK-1, GSK-3Β, and CKI .
Mode of Action
Upon DNA damage, Chk2 Inhibitor interacts with its targets, CHK1 and CHK2, to halt the cell cycle. Hymenialdisine Analogue 1 exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations .
Biochemical Pathways
The Chk2 Inhibitor affects several biochemical pathways. It plays a crucial role in the repair of recombination-mediated double-stranded DNA breaks . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression . Furthermore, it can activate the glycogen synthase kinase 3β (GSK‐3β)/β‐catenin/T‐cell factor (TCF)/lymphoid enhancer factor (LEF) signaling pathway .
Pharmacokinetics
The pharmacokinetic properties of Chk2 Inhibitor are currently under investigation. Preclinical studies have shown that prexasertib, a Chk2 Inhibitor, induces DNA damage and tumor cell apoptosis . .
Result of Action
The Chk2 Inhibitor has shown to induce DNA damage and tumor cell apoptosis in preclinical studies . It has a remarkable ability to prevent decreases in bone volume and trabecular thickness .
Safety and Hazards
properties
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chk2 Inhibitor |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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